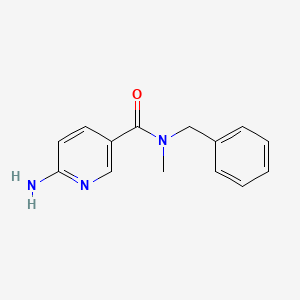

6-amino-N-benzyl-N-methylpyridine-3-carboxamide

Description

Properties

IUPAC Name |

6-amino-N-benzyl-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-17(10-11-5-3-2-4-6-11)14(18)12-7-8-13(15)16-9-12/h2-9H,10H2,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSZUVDTNDVMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-benzyl-N-methylpyridine-3-carboxamide generally proceeds through the following key steps:

Starting Material: The synthesis typically begins with 6-amino-3-pyridinecarboxylic acid or related pyridine derivatives bearing an amino group at the 6-position and a carboxylic acid or activated carboxyl group at the 3-position.

Amidation to Form N-methylpyridine-3-carboxamide: The carboxylic acid group is converted to the corresponding carboxamide by reaction with methylamine. This amidation is often facilitated by dehydrating agents such as carbodiimides or by activating the acid as an acid chloride or ester intermediate. Reaction conditions are controlled to optimize yield and minimize side reactions.

N-Benzylation of the Amide Nitrogen: Subsequent N-benzylation of the amide nitrogen is carried out by reacting the intermediate N-methylpyridine-3-carboxamide with benzyl halides (e.g., benzyl chloride or benzyl bromide) in the presence of a base such as sodium hydroxide or potassium carbonate. This step introduces the benzyl substituent on the nitrogen atom.

Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity suitable for research or industrial use.

Table 1: Typical Reaction Conditions for Preparation Steps

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Amidation | 6-amino-3-pyridinecarboxylic acid + methylamine + dehydrating agent (e.g., DCC) | 0–25 °C, stirring 4–12 h | 70–85 | Controlled pH to prevent hydrolysis |

| N-Benzylation | Intermediate + benzyl chloride + base (NaOH/K2CO3) | 25–60 °C, 6–24 h | 60–80 | Anhydrous conditions preferred |

| Purification | Recrystallization or column chromatography | Ambient | — | Ensures removal of impurities |

Industrial Production Methods

In industrial settings, the synthesis is scaled up with attention to process optimization:

Continuous Flow Reactors: To improve mixing, temperature control, and reaction time, continuous flow reactors may be employed for amidation and benzylation steps.

Use of Acid or Base Catalysts: Organic or inorganic acids (e.g., hydrochloric acid) or bases (e.g., triethylamine, sodium carbonate) are used to catalyze and control the reactions.

Purification: Multi-step purification including aqueous extractions, solvent evaporation under reduced pressure, and recrystallization from solvents such as ethyl acetate or methylene chloride are standard to achieve high purity (>98%).

Yield Optimization: Reaction parameters such as temperature, solvent choice, reagent stoichiometry, and reaction time are optimized to maximize yield and minimize by-products.

Chemical Reaction Analysis Related to Preparation

Amidation Reaction: The formation of the carboxamide bond is a nucleophilic acyl substitution where methylamine attacks the activated carboxyl group.

N-Benzylation Reaction: The benzylation occurs via nucleophilic substitution on benzyl halide by the amide nitrogen, facilitated by base to deprotonate the amide nitrogen.

Side Reactions: Possible side reactions include over-alkylation, hydrolysis of intermediates, or oxidation of the amino group.

-

Reaction Type Common Reagents Typical Conditions Amidation Methylamine, DCC, acid chloride Room temperature, inert atmosphere Benzylation Benzyl chloride/bromide, NaOH, K2CO3 Mild heating (25–60 °C), anhydrous

Research Findings and Optimization Strategies

Yield and Purity: Studies indicate that controlling the pH during amidation and maintaining anhydrous conditions during benzylation significantly improve yield and product purity.

Reaction Monitoring: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product structure.

Isomeric and Side Product Control: The amino group at the 6-position can participate in side reactions; protecting groups or selective reaction conditions are sometimes employed to avoid unwanted substitution.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Material | 6-amino-3-pyridinecarboxylic acid |

| Key Reactions | Amidation with methylamine; N-benzylation with benzyl halide |

| Catalysts/Activators | Carbodiimides (e.g., DCC), bases (NaOH, K2CO3), acids (HCl) |

| Reaction Environment | Anhydrous solvents, controlled temperature (0–60 °C), inert atmosphere |

| Purification Techniques | Recrystallization, chromatography |

| Typical Yields | Amidation: 70–85%; Benzylation: 60–80% |

| Analytical Techniques | HPLC, NMR, mass spectrometry for purity and structure confirmation |

Additional Notes

While direct literature on 6-amino-N-benzyl-N-methylpyridine-3-carboxamide is limited, synthesis strategies are inferred from closely related compounds such as 6-amino-N-methylpyridine-3-carboxamide and N-benzylated amides.

Analogous synthetic routes reported for similar pyridine carboxamide derivatives support the outlined preparation methods.

Industrial patent literature on related benzylated amides provides insight into scale-up and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-N-benzyl-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Reduced amines or other derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities due to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group facilitates hydrogen bonding with active sites of enzymes, potentially inhibiting their activity. The carboxamide group can modulate receptor functions, leading to diverse biological effects including:

- Enzyme Inhibition : By binding to the active sites of certain enzymes, it may inhibit their function, which is crucial for developing therapeutic agents.

- Receptor Modulation : It can influence receptor activities, making it a candidate for drug development targeting various diseases.

Applications in Medicinal Chemistry

- Drug Development : The compound's mechanism of action suggests potential as a therapeutic agent in treating diseases related to enzyme dysfunctions and receptor anomalies.

- Cancer Research : Given its properties, it may play a role in developing inhibitors for protein kinases involved in cancer progression. Protein kinases are critical in regulating cellular processes such as growth and survival; thus, compounds that inhibit their activity can be beneficial in cancer therapies .

- Neuropharmacology : Its interactions with neurotransmitter receptors could lead to applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Inhibition Studies : Research has shown that 6-amino-N-benzyl-N-methylpyridine-3-carboxamide can effectively inhibit specific enzymes involved in metabolic pathways, suggesting its utility as a lead compound for drug development.

- Receptor Interaction : Investigations into its binding affinity with neurotransmitter receptors indicate promising results for neuropharmacological applications.

Mechanism of Action

The mechanism by which 6-amino-N-benzyl-N-methylpyridine-3-carboxamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system and the desired outcome.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Key Observations:

Triazinone and pyrimidinone cores (e.g., 334.38 g/mol and 342.40 g/mol compounds) introduce additional hydrogen-bonding sites but increase steric bulk, which may limit target selectivity.

Pharmacological Implications: The target compound’s simpler pyridine backbone may offer better synthetic accessibility compared to triazinone derivatives. Pyrrolidinyl-substituted analogs are prioritized in solubility-driven workflows, while benzyl-containing derivatives are explored for CNS targets due to their hydrophobicity .

Research Findings and Trends

- Antimicrobial Activity: Triazinone derivatives (e.g., 342.40 g/mol compound) exhibit broader efficacy against Gram-positive bacteria, suggesting that core heterocycle modifications significantly alter biological activity .

Biological Activity

6-amino-N-benzyl-N-methylpyridine-3-carboxamide, with the molecular formula C13H15N3O and CAS number 1490868-99-9, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features an amino group, a benzyl group, and a methylated pyridine ring. These components contribute to its ability to interact with various biological targets, including enzymes and receptors. The amino group facilitates hydrogen bonding, while the carboxamide group can modulate receptor functions, leading to diverse biological effects.

Research indicates that 6-amino-N-benzyl-N-methylpyridine-3-carboxamide may exhibit multiple biological activities:

- Enzyme Inhibition : The compound's structure allows it to inhibit specific enzymes by binding to their active sites through hydrogen bonding.

- Receptor Modulation : The carboxamide moiety can interact with receptors, potentially altering their activity.

Biological Activity Overview

The following table summarizes key biological activities associated with 6-amino-N-benzyl-N-methylpyridine-3-carboxamide:

Case Studies and Research Findings

- Enzyme Interaction Studies : A study demonstrated that 6-amino-N-benzyl-N-methylpyridine-3-carboxamide inhibits specific hydrolases involved in lipid metabolism, suggesting its role as an ABHD inhibitor. The compound showed an IC50 value indicative of its potency in inhibiting these enzymes in vitro .

- Anticancer Activity : In vitro studies indicated that this compound has significant cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming conventional chemotherapeutics like bleomycin. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Neuroprotective Properties : Research focused on the neuroprotective effects of the compound against oligomeric amyloid β peptide toxicity revealed that it could mitigate neurodegenerative processes, indicating potential applications in Alzheimer's disease treatment .

Comparative Analysis with Related Compounds

The following table compares 6-amino-N-benzyl-N-methylpyridine-3-carboxamide with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methylpyridine-3-carboxamide | Lacks amino group at the 6th position | Limited enzyme inhibition |

| 6-Amino-3-pyridinecarbonitrile | Contains a nitrile group instead of carboxamide | Different reactivity profile; less effective in modulation |

| N-Benzyl-N-methylpyridine-3-carboxamide | Similar structure but without the amino group | Reduced interaction potential |

Q & A

How can researchers optimize the synthesis of 6-amino-N-benzyl-N-methylpyridine-3-carboxamide?

- Basic:

Initial synthesis typically involves coupling reactions between pyridine-3-carboxylic acid derivatives and benzyl-methylamine. Purification methods like recrystallization (using solvents such as ethanol/water mixtures) and column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) are critical for isolating high-purity product . - Advanced:

To optimize yield and scalability, employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratios, catalyst loading). For example, a central composite design can identify nonlinear relationships between variables, reducing the number of trials while maximizing output .

What analytical techniques are most effective for characterizing this compound?

- Basic:

Standard characterization includes:- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine proton environments.

- HPLC-MS for purity assessment and molecular weight verification .

- Advanced:

Conflicting spectral data (e.g., overlapping peaks in NMR) can be resolved via 2D-COSY or HSQC experiments. For chiral purity, use chiral HPLC with cellulose-based columns or circular dichroism (CD) spectroscopy .

How can biological activity be methodologically assessed?

- Basic:

Screen for antimicrobial or anticancer activity using in vitro assays (e.g., MIC against bacterial strains, MTT assays on cancer cell lines). Dose-response curves (0.1–100 µM) establish IC₅₀ values . - Advanced:

For target identification, combine surface plasmon resonance (SPR) to measure binding affinity with CRISPR-Cas9 knockout libraries to identify genes modulating compound sensitivity. Conflicting bioactivity data (e.g., cell-type specificity) may require phosphoproteomics or transcriptomic profiling .

What computational strategies support structure-activity relationship (SAR) studies?

- Advanced:

How can reaction mechanisms be elucidated for derivatives of this compound?

- Advanced:

- Kinetic isotope effects (KIE) using deuterated substrates to probe rate-determining steps.

- In situ FTIR or Raman spectroscopy monitors intermediate formation during reactions (e.g., amide coupling).

- DFT calculations (Gaussian, ORCA) model transition states and activation energies .

What methods address stability and degradation under varying conditions?

- Advanced:

Conduct forced degradation studies (acid/base hydrolysis, thermal stress, UV exposure) followed by LC-MS to identify degradation products. Use Arrhenius plots to predict shelf-life at storage temperatures. Stabilizers like antioxidants (e.g., BHT) can be tested via accelerated stability chambers .

How should researchers resolve contradictions in biological data?

- Advanced:

For conflicting cytotoxicity results:- Validate assay conditions (e.g., cell passage number, serum concentration).

- Perform synchrotron-based X-ray crystallography to confirm compound-target binding.

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule out assay artifacts .

What comparative approaches distinguish this compound from structural analogs?

- Advanced:

- Pharmacophore mapping (MOE, Schrödinger) highlights unique functional group contributions.

- Meta-analysis of bioactivity data from PubChem or ChEMBL identifies trends in potency/selectivity.

- Crystal structure overlays (e.g., with N-benzyl-thiazolopyrimidine analogs) reveal steric/electronic differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.